Paromomycin

Übersicht

Beschreibung

Paromomycin is an aminoglycoside antibiotic that is primarily used to treat various parasitic infections, including amebiasis, giardiasis, leishmaniasis, and tapeworm infections . It was discovered in the 1950s from a type of Streptomyces and came into medical use in 1960 . This compound is on the World Health Organization’s List of Essential Medicines .

Vorbereitungsmethoden

Paromomycin is produced by the bacterium Streptomyces rimosus var. paromomycinus . The industrial production of this compound typically involves fermentation processes. Solid-state fermentation has been shown to be a promising method for producing this compound, offering advantages such as cost reduction of raw materials, less energy consumption, and reduced wastewater discharge . The optimization of environmental conditions, such as pH, temperature, and inoculum size, can significantly enhance the yield of this compound .

Analyse Chemischer Reaktionen

Paromomycin undergoes various chemical reactions, including oxidation and substitution reactions. The compound contains oxidizable groups such as amines and hydroxyls, which can be detected electrochemically . Common reagents used in these reactions include oxidizing agents and derivatization agents for detection purposes. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Therapeutic Use in Parasitic Infections

Leishmaniasis Treatment

Paromomycin has been extensively studied for its efficacy against leishmaniasis, a disease caused by protozoan parasites transmitted by sandflies. It is particularly noted for its effectiveness in both cutaneous and visceral forms of the disease.

- Cutaneous Leishmaniasis : A meta-analysis revealed that this compound treatment had a success rate approximately 2.79 times higher than that of placebo treatments . In a study involving topical applications, this compound demonstrated a cure rate close to 80% against Leishmania panamensis species .

- Visceral Leishmaniasis : A Phase IIIb clinical trial assessed intramuscular injections of this compound at 11 mg/kg for 21 days in Bangladeshi patients. The results indicated significant clinical responses, with many patients showing resolution of symptoms and no new signs six months post-treatment .

| Study Type | Population | Treatment Duration | Success Rate (%) | Reference |

|---|---|---|---|---|

| Meta-analysis | Various | N/A | 2.79 times placebo | |

| Topical application | CL patients | Varies | ~80% | |

| IM Injection | VL patients | 21 days | N/A |

Research on Glioblastoma

Recent studies have explored the potential of this compound as a therapeutic agent for glioblastoma, a highly aggressive brain tumor. A study published in December 2024 investigated its effects on SUMOylation pathways mediated by histone deacetylase 1 (HDAC1) in glioblastoma cells.

- Mechanism of Action : this compound was identified as a potential HDAC1 inhibitor through molecular docking analysis. In vitro assays showed that it significantly reduced cell viability and migration in glioblastoma cells while modulating SUMO1 expression and decreasing IGF1R nuclear translocation .

- Clinical Implications : These findings suggest that this compound may offer a novel approach to glioblastoma treatment by targeting specific molecular pathways, warranting further clinical investigation.

Broader Applications

Beyond its use in treating leishmaniasis and glioblastoma, this compound has been investigated for other conditions:

- Amebiasis : this compound is effective against Entamoeba histolytica, the causative agent of amebic dysentery, providing an alternative to more toxic treatments such as metronidazole .

- Cryptosporidiosis : This compound has also shown promise against Cryptosporidium infections, particularly in immunocompromised patients, due to its low toxicity profile compared to traditional therapies .

Wirkmechanismus

Paromomycin exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 16S ribosomal RNA within the 30S ribosomal subunit, causing misreading of the genetic code and preventing the formation of functional proteins . This leads to bacterial cell death. The molecular targets involved in this process include the ribosomal RNA and the ribosomal subunits .

Vergleich Mit ähnlichen Verbindungen

Paromomycin is similar to other aminoglycoside antibiotics such as neomycin and streptomycin . it has unique properties that make it effective against a broader range of parasitic infections. Unlike some other aminoglycosides, this compound is poorly absorbed in the gastrointestinal tract, making it particularly useful for treating intestinal infections . Additionally, this compound has been shown to have fewer systemic side effects compared to pentavalent antimony compounds used in the treatment of leishmaniasis .

Similar Compounds

- Neomycin

- Streptomycin

- Gentamicin

- Tobramycin

This compound’s unique properties and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.

Biologische Aktivität

Paromomycin is an aminoglycoside antibiotic primarily recognized for its effectiveness against various parasitic infections, particularly those caused by Leishmania and Cryptosporidium. Its mechanism of action primarily involves the inhibition of protein synthesis by binding to the ribosomal RNA of target organisms. This article explores the biological activity of this compound, highlighting its therapeutic applications, mechanisms, and clinical findings.

This compound exerts its antimicrobial effects by binding to the 16S ribosomal RNA component of the 30S ribosomal subunit in bacteria and protozoa. This binding leads to misreading of mRNA and the production of defective polypeptides, ultimately resulting in cell death. The antibiotic demonstrates a differential affinity for ribosomal components between protozoan and mammalian cells, which underlies its selective toxicity:

- Protozoan Ribosomes : this compound binds strongly, inhibiting protein synthesis significantly.

- Mammalian Ribosomes : The interaction is minimal, leading to little effect on mammalian protein synthesis .

Efficacy Against Leishmaniasis

Recent studies have demonstrated this compound's effectiveness in treating cutaneous leishmaniasis. In a clinical trial conducted in Iran, this compound showed a success rate of treatment that was 2.79 times higher than that of placebo treatments. The meta-analysis indicated that this compound was significantly more effective compared to other interventions like photodynamic therapy (PDT) and intralesional meglumine antimoniate (MA) .

Table 1: Success Rates of this compound in Treating Leishmaniasis

Clinical Applications

This compound is used not only for leishmaniasis but also as a treatment for intestinal amebiasis and as an adjunct therapy for hepatic encephalopathy. Its administration can be oral or intramuscular, with intramuscular injections being particularly effective in visceral leishmaniasis (VL) cases.

In a Phase IIIb trial in Bangladesh, this compound administered at a dose of 11 mg/kg intramuscularly once daily for 21 days proved effective against VL, demonstrating significant clinical improvement in patients .

Case Studies

- Topical Application : A study involving topical application of a 15% this compound formulation showed a cure rate of 77.5% among patients with Leishmania braziliensis cutaneous leishmaniasis .

- Intramuscular Efficacy : Another investigation highlighted that PMIM (this compound IM Injection) was effective and safe for treating VL, with a notable resolution of symptoms at the end of treatment and sustained clinical response six months post-treatment .

- Cryptosporidiosis : In patients with AIDS suffering from cryptosporidiosis, this compound exhibited modest activity, offering some therapeutic benefit where other treatments failed .

Safety Profile

While generally well-tolerated, this compound can cause side effects such as nephrotoxicity and ototoxicity, particularly at higher doses or prolonged use. Monitoring is essential during treatment to mitigate potential adverse effects .

Eigenschaften

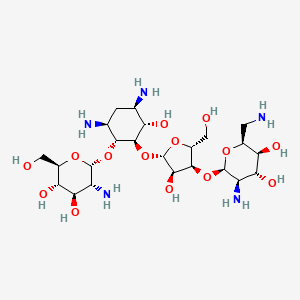

IUPAC Name |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZODPSAJZTQNH-LSWIJEOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023424 | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.97e+01 g/L | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA. Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit. tRNA binds to the top of this ribosomal structure. Paramomycin binds to the A site, which causes defective polypeptide chains to be produced. Continuous production of defective proteins eventually leads to bacterial death. | |

| Record name | Paromomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

7542-37-2, 1263-89-4 | |

| Record name | Paromomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paromomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROMOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.